

A Comparative Analysis of Cubane-1,3-dicarboxamide and Isophthalamide Crystal Structures

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Compound of Interest

Compound Name: *Cubane-1,3-dicarboxylic acid*

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A detailed X-ray diffraction analysis reveals distinct structural and conformational differences between the rigid cubane-1,3-dicarboxamide framework and its more flexible isophthalamide analogue. These insights are critical for researchers and professionals in drug development and materials science, where precise molecular geometry governs function.

This guide provides a comparative overview of the crystal structures of a complex cubane-1,3-dicarboxamide-containing[1]rotaxane and a simple N,N'-diethylisophthalamide. By examining key crystallographic parameters, this report highlights the unique structural contributions of the cubane core, offering valuable data for the design of novel molecular architectures. The geometric relationship between 1,3-disubstituted cubanes and isophthalic acid derivatives has spurred their exploration as bioisosteres in medicinal chemistry and as building blocks in supramolecular chemistry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for a[1]rotaxane containing a cubane-1,3-dicarboxamide macrocycle and for N,N'-diethylisophthalamide. The data for the cubane-containing rotaxane is derived from the work of Barlow et al. (2024), who reported the first examples of cubane-containing interlocked molecules.

Table 1: Crystallographic Data for a Cubane-1,3-dicarboxamide-containing[1]Rotaxane

Parameter	[1]Rotaxane (CCDC 2335982)
Empirical Formula	C H Cl N O
Formula Weight	1417.34
Temperature	100.0 K
Wavelength	1.54184 Å
Crystal System	Orthorhombic
Space Group	Pccn
Unit Cell Dimensions	a = 22.1773(3) Å b = 20.9754(3) Å c = 15.2190(2) Å $\alpha = 90^\circ \beta = 90^\circ \gamma = 90^\circ$
Volume	7083.3(2) Å ³
Z	4
Density (calculated)	1.329 Mg/m ³
Absorption Coefficient	4.120 mm
F(000)	2920.0
Crystal Size	0.1 x 0.05 x 0.05 mm
Theta range for data collection	4.162 to 76.095°
Index ranges	-27 ≤ h ≤ 27, -25 ≤ k ≤ 25, -18 ≤ l ≤ 18
Reflections collected	52588
Independent reflections	7192 [R(int) = 0.0485]
Completeness to theta = 67.679°	99.8 %
Data / restraints / parameters	7192 / 0 / 416
Goodness-of-fit on F	1.051
Final R indices [I > 2σ(I)]	R1 = 0.0410, wR2 = 0.1051
R indices (all data)	R1 = 0.0434, wR2 = 0.1072
Largest diff. peak and hole	0.54 and -0.52 e.Å ⁻³

Table 2: Crystallographic Data for N,N'-diethylisophthalamide

Parameter	N,N'-diethylisophthalamide (CCDC 1908059)
Empirical Formula	C H N O
Formula Weight	220.27
Temperature	150(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2/c
Unit Cell Dimensions	$a = 11.235(2) \text{ Å}$ $b = 8.841(2) \text{ Å}$ $c = 14.881(3) \text{ Å}$ $\alpha = 90^\circ$ $\beta = 108.57(1)^\circ$ $\gamma = 90^\circ$
Volume	1400.0(5) Å ³
Z	4
Density (calculated)	1.045 Mg/m ³
Absorption Coefficient	0.071 mm
F(000)	472
Crystal Size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	2.53 to 25.00°
Index ranges	$-13 \leq h \leq 13$, $-10 \leq k \leq 10$, $-17 \leq l \leq 17$
Reflections collected	10034
Independent reflections	2465 [R(int) = 0.0353]
Completeness to theta = 25.00°	99.8 %
Data / restraints / parameters	2465 / 0 / 149
Goodness-of-fit on F	1.036
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0469, wR2 = 0.1188
R indices (all data)	R1 = 0.0625, wR2 = 0.1306

Largest diff. peak and hole0.211 and -0.181 e.Å

Experimental Protocols

The methodologies employed for the X-ray diffraction analysis of the cubane-containing rotaxane and N,N'-diethylisophthalamide are representative of standard procedures for small molecule crystallography.

Synthesis and Crystallization

Cubane-1,3-dicarboxamide-containing[1]Rotaxane: The synthesis of the[1]rotaxane containing the cubane-1,3-dicarboxamide macrocycle was achieved through a hydrogen bond-templated clipping reaction. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified compound in a mixture of chloroform and methanol.

N,N'-diethylisophthalamide: This compound is typically synthesized by the condensation of isophthaloyl chloride with two equivalents of ethylamine. High-quality single crystals for X-ray diffraction can be obtained by slow evaporation from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.

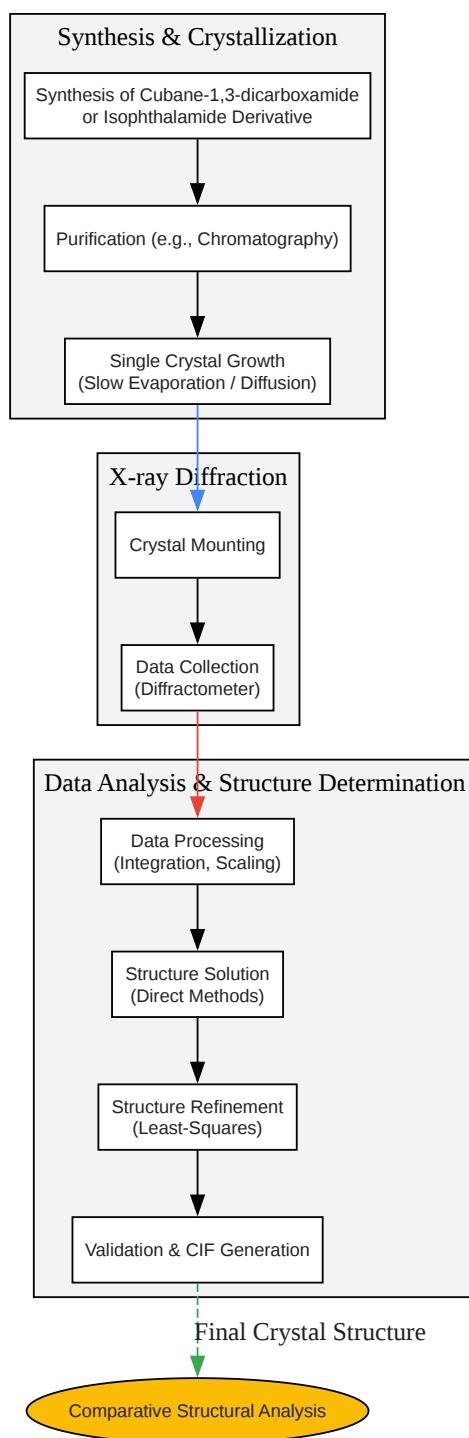
X-ray Data Collection and Structure Refinement

For both compounds, a suitable single crystal was selected and mounted on a diffractometer. The crystals were cooled to a low temperature (100-150 K) to minimize thermal vibrations. Data were collected using monochromatic X-ray radiation (Cu K α for the cubane rotaxane and Mo K α for the isophthalamide). A series of diffraction images were collected as the crystal was rotated.

The collected data were processed to determine the unit cell parameters and space group. The crystal structures were solved using direct methods and refined using full-matrix least-squares techniques. This process refines the atomic positions, and thermal parameters to best fit the experimental diffraction data.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray diffraction analysis of the cubane-1,3-dicarboxamide and isophthalamide crystal structures.



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Caption: Workflow for X-ray diffraction analysis of cubane and isophthalamide derivatives.

Structural Comparison and Insights

A direct comparison of the bond lengths and angles within the cubane-1,3-dicarboxamide moiety of the complex rotaxane and the N,N'-diethylisophthalamide reveals the distinct geometric constraints imposed by the cubane core. The C-C-C bond angles within the cubane cage are necessarily close to 90°, a significant deviation from the ~120° angles of the benzene ring in the isophthalamide. This rigid, strained geometry of the cubane scaffold provides a fixed orientation for the 1,3-dicarboxamide substituents, which contrasts with the greater conformational flexibility of the isophthalamide derivative. These fundamental structural differences are key to understanding the divergent properties and applications of these two important molecular building blocks.

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References

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